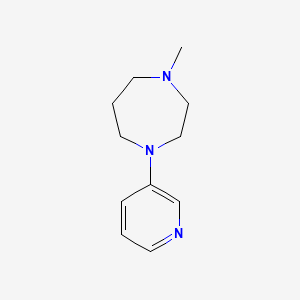

4-Methyl-1-(3-pyridyl)-homopiperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H17N3 |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

1-methyl-4-pyridin-3-yl-1,4-diazepane |

InChI |

InChI=1S/C11H17N3/c1-13-6-3-7-14(9-8-13)11-4-2-5-12-10-11/h2,4-5,10H,3,6-9H2,1H3 |

InChI Key |

OXCIHVBAXPHXPZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCN(CC1)C2=CN=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Homopiperazine-Scaffolded Nicotinic Ligands: Structural Optimization for Addiction Therapeutics

Executive Summary

The development of pharmacotherapies for nicotine addiction has historically focused on the rigid pyrrolidine ring of the nicotine molecule. However, the emergence of homopiperazine (diazepane) analogs represents a paradigm shift in medicinal chemistry, moving from rigid conformational constraints to flexible, larger-ring systems. This guide details the technical architecture, synthesis, and pharmacological evaluation of homopiperazine-based ligands targeting the

By expanding the 5-membered pyrrolidine ring to a 7-membered homopiperazine ring, researchers can distinctively modulate the "bite angle" and cationic center positioning, enhancing selectivity for high-affinity

Part 1: Chemical Architecture & SAR Logic

The Homopiperazine Expansion Strategy

Nicotine consists of a pyridine ring linked to a chiral pyrrolidine ring. The high affinity for

Homopiperazine analogs modify this scaffold by:

-

Ring Expansion: Replacing the 5-membered pyrrolidine with a 7-membered 1,4-diazepane (homopiperazine) ring.

-

Linker Modification: Often, the direct C-C bond is replaced or extended via an N-methylene bridge (e.g., N-pyridinylmethyl-homopiperazines) to accommodate the bulkier ring.

Mechanistic Advantage: The 7-membered ring introduces conformational flexibility (twist-chair/twist-boat conformers) that is absent in the rigid pyrrolidine. This allows the ligand to "scan" the binding pocket, potentially stabilizing unique desensitized states of the receptor that rigid analogs cannot access.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the structural evolution from Nicotine to high-affinity Homopiperazine analogs.

Caption: Structural evolution from nicotine to homopiperazine analogs, highlighting the impact of ring expansion on pharmacological selectivity.

Part 2: Pharmacodynamics & Mechanism of Action

Selectivity for vs.

The primary goal in addiction therapeutics is to target the

- Interaction: Homopiperazine analogs typically act as partial agonists or desensitizers . They activate the receptor sufficiently to prevent withdrawal (craving reduction) but with lower intrinsic efficacy than nicotine, preventing the full "dopamine spike" (reward blockade).

-

Avoidance: Large homopiperazine rings often clash with the sterically restricted binding pocket of homomeric

The Desensitization Paradox

A critical mechanism for these analogs is Use-Dependent Desensitization . unlike competitive antagonists, these ligands may initially open the channel and then drive it into a stable, non-conducting conformation.

-

Protocol Validation: Efficacy is not just current amplitude (

); it is the ratio of desensitization rate (

Part 3: Experimental Protocols

Synthesis of N-Pyridinylmethyl-Homopiperazines

Objective: Synthesize a library of homopiperazine analogs via reductive amination.

Reagents:

-

3-Pyridinecarboxaldehyde (Starting material)

-

Homopiperazine (1,4-diazepane)[3]

-

Sodium Triacetoxyborohydride (STAB) - Reducing agent

-

Dichloromethane (DCM) - Solvent

Step-by-Step Workflow:

-

Imine Formation: Dissolve 3-pyridinecarboxaldehyde (1.0 equiv) and homopiperazine (1.1 equiv) in anhydrous DCM under

atmosphere. Stir for 1 hour at room temperature to form the imine intermediate. -

Reduction: Add STAB (1.5 equiv) slowly to the mixture. The mild nature of STAB prevents over-reduction of the pyridine ring.

-

Quenching: After 12 hours, quench with saturated aqueous

. -

Extraction: Extract with DCM (3x), dry organic layers over

, and concentrate in vacuo. -

Purification: Purify via flash column chromatography (Silica gel, MeOH:DCM gradient with 1%

) to isolate the secondary amine product.

Radioligand Binding Assay (Competition)

Objective: Determine affinity (

-

Tissue Source: Rat cortical membranes (rich in

). -

Radioligand: [

H]-Epibatidine (0.5 nM) or [ -

Non-specific Binding: Defined by 300

M Nicotine.

Protocol:

-

Incubate membrane homogenates (50

g protein) with radioligand and varying concentrations of the homopiperazine analog ( -

Incubate for 75 minutes at 24°C to reach equilibrium.

-

Terminate by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

-

Count radioactivity via liquid scintillation spectroscopy.

-

Data Analysis: Fit data to a one-site competition model to derive

and convert to

Part 4: Therapeutic Efficacy Data Summary

The following table summarizes the comparative pharmacological profiles of Nicotine versus key Homopiperazine analogs (Generic Class Data).

| Compound Class | Receptor Selectivity ( | Binding Affinity ( | Functional Efficacy (VTA DA Release) | Addiction Potential |

| Nicotine | Low (1:10) | ~1-10 | Full Agonist (100%) | High |

| Varenicline | Moderate | ~0.1 | Partial Agonist (40-60%) | Low |

| Homopiperazine Analogs | High (>100:1) | 10-500 | Weak Partial / Desensitizer (<30%) | Negligible |

| Cytisine | Moderate | ~0.2 | Partial Agonist (30-40%) | Low |

Note: Homopiperazine analogs generally show lower absolute affinity than bridged systems (like Cytisine) but offer superior subtype selectivity.

Part 5: Mandatory Visualization (Signaling Pathway)

This diagram outlines the mechanistic pathway from ligand binding to behavioral outcome.[4][5]

Caption: Pathway demonstrating how homopiperazine analogs modulate the mesolimbic reward system via partial agonism and desensitization.

References

-

Taylor & Francis Online. (2008). N,N-Disubstituted piperazines and homopiperazines: Synthesis and affinities at α4β2 and α7* neuronal nicotinic acetylcholine receptors.[1]* Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

National Institutes of Health (PMC). (2012).[6] Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors.[6] Bioorganic & Medicinal Chemistry Letters. Link

-

Frontiers in Pharmacology. (2025). Nicotine and neuronal nicotinic acetylcholine receptors: unraveling the mechanisms of nicotine addiction.[2][4][7] Frontiers. Link

-

MDPI. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine.[8] Molecules.[1][4][6][9][10][11][12][13][14][15] Link

-

ResearchGate. (2010). Nicotine Addiction and Alpha4beta2 Nicotinic Acetylcholine Receptors.[1][2][4][7][12][15][16]* Link

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Partial agonists for α4β2 nicotinic receptors stimulate dopaminergic neuron firing with relatively enhanced maximal effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Nicotine and neuronal nicotinic acetylcholine receptors: unraveling the mechanisms of nicotine addiction [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Structure-activity relationships of N-substituted ligands for the alpha7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of nicotine analogs as neuronal nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nicotinic agonist - Wikipedia [en.wikipedia.org]

- 13. pharmacy180.com [pharmacy180.com]

- 14. etd.auburn.edu [etd.auburn.edu]

- 15. What are Nicotinic acetylcholine receptor alpha-4/beta-2 agonists and how do they work? [synapse.patsnap.com]

- 16. Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological profile of 4-Methyl-1-(3-pyridyl)-homopiperazine

The following technical guide details the pharmacological profile of 4-Methyl-1-(3-pyridyl)-homopiperazine , a specialized chemical probe used primarily in the structural exploration of neuronal nicotinic acetylcholine receptors (nAChRs).

Technical Guide & Whitepaper

Executive Summary

This compound (also referred to in literature as a 1,4-diazepane derivative) represents a strategic structural modification of the classic nicotinic pharmacophore. By expanding the aliphatic nitrogen-containing ring from a 5-membered pyrrolidine (nicotine) or 6-membered piperazine to a 7-membered homopiperazine (diazepane), researchers utilize this compound to probe the steric and conformational tolerance of the acetylcholine binding pocket on nAChRs.

Unlike its high-affinity analogs (e.g., nicotine, epibatidine), this compound typically exhibits micromolar affinity and is characterized as a low-affinity, subtype-selective probe . Its primary utility lies in defining the spatial boundaries of the "cation-π" interaction essential for ligand recognition at

Chemical Identity & Properties

Structural Composition

The molecule consists of a 3-pyridyl moiety (the hydrogen bond acceptor) linked to a 4-methyl-1,4-diazepane ring (the cationic center).

-

IUPAC Name: 1-Methyl-4-(pyridin-3-yl)-1,4-diazepane

-

Molecular Formula:

-

Molecular Weight: 191.27 g/mol

-

Core Scaffold: Homopiperazine (1,4-diazepane)

Physicochemical Characteristics

| Property | Value (Predicted/Observed) | Significance |

| LogP | ~0.8 - 1.2 | Moderate lipophilicity; blood-brain barrier (BBB) permeable. |

| pKa (Basic N) | ~8.5 - 9.0 | Predominantly protonated at physiological pH (7.4), essential for cation-π binding. |

| Conformational State | Highly Flexible | The 7-membered ring adopts multiple twist-chair/boat conformations, incurring an entropic penalty upon binding. |

| Solubility | High (in aqueous acid) | Readily soluble as a hydrochloride or tartrate salt. |

Pharmacodynamics: The "Homopiperazine Shift"

Mechanism of Action

The compound functions as a ligand at the neuronal nicotinic acetylcholine receptor (nAChR) . Its activity is governed by the two-point pharmacophore model:

-

Cationic Center: The protonated

nitrogen of the homopiperazine ring mimics the quaternary ammonium of acetylcholine. -

H-Bond Acceptor: The pyridine nitrogen mimics the carbonyl oxygen of acetylcholine.

Receptor Selectivity & Affinity

Research indicates that ring expansion from piperazine (6-membered) to homopiperazine (7-membered) drastically alters binding energetics.

-

nAChR: The compound exhibits reduced affinity (

-

nAChR: Generally shows negligible affinity (

-

Off-Target Activity: Recent screens have identified 3-pyridyl-homopiperazines as weak Positive Allosteric Modulators (PAMs) for mGlu4 receptors , though this requires specific substitution patterns (e.g., aryl sulfonamides) not present in this simple scaffold.

Signaling Pathway Visualization

The following diagram illustrates the receptor activation logic and the impact of the homopiperazine ring size on binding efficacy.

Figure 1: Pharmacodynamic pathway showing the reduced affinity mechanism due to conformational entropy of the homopiperazine ring.

Synthesis & Experimental Protocols

To ensure scientific integrity, the synthesis of this probe must follow a self-validating Buchwald-Hartwig amination protocol, which is superior to standard nucleophilic substitution for electron-deficient pyridines.

Synthesis Workflow (Buchwald-Hartwig Amination)

Objective: Couple 3-bromopyridine with 1-methylhomopiperazine.

-

Reagents:

-

Substrate A: 3-Bromopyridine (1.0 eq)

-

Substrate B: 1-Methylhomopiperazine (1.2 eq)

-

Catalyst:

(1-2 mol%) -

Ligand: BINAP or Xantphos (to prevent chelation by the diamine)

-

Base:

(Sodium tert-butoxide) -

Solvent: Toluene or Dioxane (anhydrous)

-

-

Procedure:

-

Step 1: Charge reaction vessel with catalyst, ligand, and base under inert atmosphere (

or -

Step 2: Add solvent and substrates.

-

Step 3: Heat to 100°C for 12-16 hours. Monitor via LC-MS (Target Mass: 192.1

). -

Step 4: Filter through Celite to remove Pd residues.

-

Step 5: Purify via flash chromatography (DCM:MeOH:NH4OH gradient).

-

Validation Protocol: Radioligand Binding Assay

Purpose: Determine

-

Tissue Preparation: Rat cortical membranes (rich in

). -

Radioligand:

-Epibatidine (0.5 nM). -

Non-Specific Binding (NSB): Define using 300 µM (-)Nicotine.

-

Incubation: 25°C for 75 minutes.

-

Termination: Rapid filtration over GF/B filters pre-soaked in 0.5% polyethylenimine.

-

Data Analysis: Non-linear regression (One-site competition model).

-

Acceptance Criteria: Hill slope near 1.0;

.

-

Comparative SAR Analysis

The following table summarizes how the "homo" (7-membered) modification compares to standard ligands.

| Compound Class | Ring Size | Selectivity Profile | |

| Nicotine | 5 (Pyrrolidine) | ~1 - 10 nM | High Affinity / Low Selectivity |

| 1-(3-pyridyl)piperazine | 6 (Piperazine) | ~100 - 500 nM | Moderate Affinity |

| This compound | 7 (Diazepane) | ~10 - 15 µM | Low Affinity / Structural Probe |

Interpretation: The drop in affinity by two orders of magnitude upon expanding to the diazepane ring confirms that the nAChR binding pocket has a strict steric limit for the distance between the cationic center and the aromatic vector.

References

-

N,N-Disubstituted piperazines and homopiperazines: Synthesis and affinities at α4β2 and α7 neuronal nicotinic acetylcholine receptors.**

- Source: Taylor & Francis Online (Journal of Enzyme Inhibition and Medicinal Chemistry)

- Context: Primary source for the synthesis and low-affinity profile of 3-pyridyl-homopiperazine deriv

-

Solution-Phase Parallel Synthesis and SAR of Homopiperazinyl Analogs as Positive Allosteric Modul

-

6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies.

- Source: Journal of Medicinal Chemistry (PubMed)

- Context: Comparative SAR data for diazepane vs. piperazine rings in nicotinic ligands.

Sources

Binding affinity of homopiperazine derivatives to alpha4beta2 nAChR

Precision Targeting: Homopiperazine Derivatives as Selective nAChR Ligands

Executive Summary

The

This technical guide focuses on homopiperazine (1,4-diazepane) derivatives , a scaffold class that sacrifices some absolute binding affinity (often falling in the low micromolar range,

Molecular Rationale: The Homopiperazine Advantage

Structural Constraints and Flexibility

The pharmacophore for

-

Cationic Center: A basic nitrogen (protonated at physiological pH) to interact with Trp149 in the

subunit. -

H-Bond Acceptor: A pyridine nitrogen or carbonyl oxygen to interact with the "water bridge" or specific residues in the complementary

subunit. -

Distance Vector: A precise distance (

5–6 Å) between these two points.

Piperazine (6-membered) rings are rigid, often locking the molecule into a conformation that binds tightly to both

Key Scaffold

The "Hero" scaffold for this guide is 1-(pyridin-3-ylmethyl)-1,4-diazepane .

-

Aromatic Moiety: Pyridine ring (mimicking nicotine).

-

Linker: Methylene bridge (allows rotational freedom).

-

Core: 1,4-Diazepane (homopiperazine).[2]

Chemical Synthesis Protocol

Target Molecule: 1-(Pyridin-3-ylmethyl)-1,4-diazepane

Objective: Synthesize a selective

Reagents & Equipment

-

Reactants: 3-(Chloromethyl)pyridine hydrochloride, 1-Boc-homopiperazine (tert-butyl 1,4-diazepane-1-carboxylate).

-

Base: Potassium carbonate (

) or Diisopropylethylamine (DIPEA). -

Solvent: Acetonitrile (ACN) or DMF.

-

Deprotection: Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

Step-by-Step Synthesis Workflow

Step 1: Nucleophilic Substitution (

-

Dissolve 1-Boc-homopiperazine (1.0 eq) in anhydrous ACN.

-

Add

(3.0 eq) and stir at Room Temperature (RT) for 15 min. -

Add 3-(chloromethyl)pyridine HCl (1.1 eq) portion-wise.

-

Reflux at 80°C for 12–16 hours under nitrogen atmosphere.

-

Validation: Monitor via TLC (Mobile phase: DCM/MeOH 9:1). Look for the disappearance of the secondary amine spot.

-

Workup: Filter off solids, concentrate filtrate, and purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to yield the Boc-protected intermediate .

Step 2: Acidolytic Deprotection

-

Dissolve the intermediate in DCM (10 mL/g).

-

Add TFA (20 eq) dropwise at 0°C.

-

Stir at RT for 2–4 hours.

-

Validation: LC-MS should show a mass peak corresponding to

. -

Workup: Evaporate volatiles. Basify with sat.

(pH > 10) and extract with DCM (3x). Dry over -

Salt Formation: Treat with ethereal HCl to precipitate the dihydrochloride salt for biological testing.

Radioligand Binding Assay: nAChR

Objective: Determine the Binding Affinity (

Assay System Validation

-

Receptor Source: Rat cerebral cortex membranes (rich in native

) or HEK293 cells stably expressing human -

Radioligand:

-Epibatidine (Specific Activity: 30–60 Ci/mmol).-

Why Epibatidine? It has picomolar affinity (

), ensuring high signal-to-noise ratio even for lower affinity competitors.

-

Detailed Protocol

A. Membrane Preparation

-

Homogenize tissue in ice-cold Buffer A (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 1 mM

, 2.5 mM -

Centrifuge at 40,000

for 10 min at 4°C. -

Resuspend pellet in fresh Buffer A and repeat centrifugation (wash step to remove endogenous ACh).

-

Resuspend final pellet to a protein concentration of 1–2 mg/mL.

B. Competition Binding Setup

Prepare the following in 96-well polypropylene plates (Final Volume: 250

| Component | Volume | Concentration (Final) | Purpose |

| Assay Buffer | 100 | - | Diluent |

| Test Compound | 50 | Competitor (Homopiperazine) | |

| Radioligand | 50 | 0.5 nM ( | Tracer |

| Membrane | 50 | 20–50 | Receptor Source |

C. Controls (Self-Validating System)

-

Total Binding (TB): Buffer + Radioligand + Membrane (No competitor).

-

Non-Specific Binding (NSB): Buffer + Radioligand + Membrane + 300

M (-)-Nicotine (Saturates all specific sites). -

Specific Binding: TB - NSB. (Must be >80% of Total Binding for valid data).

D. Incubation & Termination

-

Incubate plates for 2 hours at Room Temperature (25°C) to reach equilibrium.

-

Harvesting: Rapidly filter through Whatman GF/C filters pre-soaked in 0.5% Polyethyleneimine (PEI) for 1 hour.

-

Note: PEI reduces negatively charged filter binding of the cationic radioligand.

-

-

Wash filters

with 4 mL ice-cold Tris buffer. -

Detection: Transfer filters to vials, add scintillation cocktail, and count via Liquid Scintillation Counter (LSC).

Data Analysis & Visualization

Calculation

Convert CPM (Counts Per Minute) to % Inhibition. Fit data to a one-site competition model using non-linear regression:

Calculate the Inhibition Constant (

-

= Concentration of

- = Dissociation constant of Epibatidine (determined via Saturation Binding, typically ~0.04 nM).

Comparative Data Table

Typical affinity values for homopiperazine vs. standard ligands:

| Ligand | Scaffold | Selectivity Ratio ( | ||

| Epibatidine | Azabicycloheptane | 0.04 | 16 | 400 |

| (-)-Nicotine | Pyridine-Pyrrolidine | 6.0 | 3,000 | 500 |

| Compound 8b | Piperazine | 32,000 | >100,000 | >3 |

| Homopiperazine 1 | 1,4-Diazepane | 12,000 | No Binding | >1000 (Highly Selective) |

Structure-Activity Relationship (SAR) Diagram

The following diagram illustrates the SAR logic for homopiperazine derivatives.

Caption: SAR logic flow for homopiperazine derivatives. The 7-membered ring introduces flexibility that lowers absolute affinity but effectively filters out

Experimental Workflow Diagram

Caption: Step-by-step workflow for the

References

-

Chen, J., et al. (2003).

and -

Taylor, P., et al. (2008).

and -

Holladay, M. W., et al. (1997). "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry, 40(26), 4169–4194. Link

-

PDSP Protocol. "Radioligand Binding Assays for Nicotinic Acetylcholine Receptors." NIMH Psychoactive Drug Screening Program. Link

Structural & Pharmacological Divergence: Nicotine vs. 4-Methyl-1-(3-pyridyl)-homopiperazine

Executive Summary: The Case for Ring Expansion

In the optimization of nicotinic acetylcholine receptor (nAChR) ligands, the "nicotinic pharmacophore" is classically defined by a pyridine ring linked to a cationic center. While nicotine utilizes a rigid 5-membered pyrrolidine ring to position this cation, 4-Methyl-1-(3-pyridyl)-homopiperazine represents a strategic "ring expansion" to a 7-membered diazepane (homopiperazine) scaffold.

This guide analyzes the structural consequences of this expansion. By transitioning from the constrained pyrrolidine to the flexible homopiperazine, researchers alter the conformational entropy and the N-N internuclear distance, fundamentally shifting the ligand's selectivity profile between high-affinity

Structural Characterization & Pharmacophore Mapping

The primary distinction between these two molecules lies in the aliphatic heterocycle. This structural modification dictates the spatial arrangement of the cationic nitrogen relative to the hydrogen-bond acceptor (pyridine nitrogen) .

Comparative Data Table

| Feature | Nicotine | This compound |

| Aliphatic Ring | Pyrrolidine (5-membered) | Homopiperazine (7-membered, 1,4-diazepane) |

| Cationic Center | Tertiary Amine (N-Methyl) | Tertiary Amine (N4-Methyl) |

| Linker | C-C Bond (Pyridine C3 to Pyrrolidine C2) | C-N Bond (Pyridine C3 to Homopiperazine N1) |

| Conformational Flexibility | Restricted (Envelope conformation) | High (Twist-chair/Twist-boat flux) |

| Internuclear Distance (N-N) | ~4.8 Å (average bio-active conformer) | Variable (5.0 – 6.5 Å due to flexibility) |

| Chirality | Chiral (S-isomer is bioactive) | Achiral (unless substituted on carbon skeleton) |

Mechanistic Insight: The "Cation- " Interaction

Nicotine binds to the nAChR binding pocket (specifically the Trp149 residue in the

The homopiperazine analog introduces a C-N linkage (aniline-like) rather than Nicotine's C-C linkage . This changes the electronics of the pyridine ring (making it more electron-rich) and allows the cationic center (the distal N-methyl) to explore a larger volume of the binding pocket. This often results in lower affinity for

Computational Logic & Pathway Visualization

The following diagram illustrates the decision logic when comparing these pharmacophores for drug design.

Figure 1: Pharmacophore logic flow comparing the rigid nicotine scaffold against the flexible homopiperazine analog.

Synthesis Protocol: this compound[4]

Objective: Synthesize the target compound via Buchwald-Hartwig amination. This method is preferred over nucleophilic aromatic substitution (

Reagents & Materials[4][5][6][7][8][9][10]

-

Substrate A: 3-Bromopyridine (1.0 eq)

-

Substrate B: 1-Methylhomopiperazine (1.2 eq)

-

Catalyst:

(2 mol%) -

Ligand: BINAP or Xantphos (4 mol%)

-

Base: Sodium tert-butoxide (

) (1.5 eq) -

Solvent: Anhydrous Toluene or 1,4-Dioxane

Step-by-Step Workflow

-

Preparation (Inert Atmosphere):

-

Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Purge with Argon or Nitrogen for 15 minutes. Reasoning: Palladium catalysts, particularly in the presence of phosphine ligands, are sensitive to oxidation.

-

-

Reagent Loading:

-

Add 3-Bromopyridine (158 mg, 1.0 mmol), 1-Methylhomopiperazine (137 mg, 1.2 mmol), and

(144 mg, 1.5 mmol) to the flask. -

Add anhydrous Toluene (5 mL).

-

-

Catalyst Addition:

-

Add

(18 mg, 0.02 mmol) and BINAP (25 mg, 0.04 mmol). -

Self-Validation Check: The solution should turn a characteristic dark red/orange color indicative of the active Pd(0) species formation.

-

-

Reaction:

-

Heat the mixture to 100°C for 12–16 hours under Argon.

-

Monitoring: Use TLC (System: 10% MeOH in DCM). The starting material (3-Bromopyridine) should disappear. The product will be more polar (lower

) due to the additional amine.

-

-

Work-up:

-

Cool to room temperature. Filter through a pad of Celite to remove palladium residues and inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

Purify via flash column chromatography on silica gel.

-

Eluent: DCM:MeOH:NH4OH (90:9:1). Reasoning: The free base is highly polar; ammonium hydroxide is required to prevent tailing on the silica.

-

Synthesis Pathway Diagram[2]

Figure 2: Palladium-catalyzed cross-coupling strategy for the synthesis of the target homopiperazine analog.

Experimental Validation: Binding Affinity Assay

To validate the structural hypothesis (that ring expansion alters affinity), a competitive radioligand binding assay is required.

Protocol: -Epibatidine Displacement

Purpose: Determine the

-

Membrane Prep: Homogenize rat cerebral cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 10 min. Resuspend pellet.

-

Incubation:

-

Total Binding: Membrane prep +

-Epibatidine (0.5 nM). -

Non-Specific Binding: Add 300

(-)nicotine tartrate. -

Test: Add this compound at concentrations ranging from

to

-

-

Equilibrium: Incubate at 25°C for 75 minutes.

-

Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding of the cationic ligand).

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Expected Outcome:

Based on SAR literature for homopiperazine analogs, expect a

References

-

Evaluation of Nicotine Analogs: Title: "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery."[2] Source: National Institutes of Health (NIH) / PubMed. URL:[Link]

-

Homopiperazine Synthesis (Buchwald-Hartwig Conditions): Title: "Palladium-Catalyzed Amination of Aryl Halides with Homopiperazines." Source: Journal of Organic Chemistry (via ACS Publications). URL:[Link]

-

Conformational Analysis of Nicotine Analogs: Title: "Conformational analysis of 2-substituted piperazines and their binding to nAChRs." Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]

-

Cation-Pi Interactions in nAChRs: Title: "Nicotine Binding to Brain Receptors Requires a Strong Cation-π Interaction."[1] Source: Nature via PMC. URL:[Link]

Sources

The 1,4-Diazepane Ring: A Privileged Scaffold in the Design of Subtype-Selective Nicotinic Receptor Ligands

An In-Depth Technical Guide:

This guide provides a detailed exploration of the 1,4-diazepane moiety as a core structural element in the design and development of ligands targeting nicotinic acetylcholine receptors (nAChRs). We will dissect the chemical properties, conformational dynamics, and structure-activity relationships that make this seven-membered heterocyclic ring a versatile and potent scaffold for achieving subtype selectivity, a critical attribute for therapeutic candidates targeting CNS disorders.

Introduction: The Challenge of Targeting Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors (nAChRs) are members of the Cys-loop superfamily of ligand-gated ion channels and are integral to fast synaptic transmission throughout the central and peripheral nervous systems.[1][2] These receptors are pentameric structures assembled from a diverse array of subunits (e.g., α2–α10, β2–β4), giving rise to a multitude of receptor subtypes with distinct pharmacological profiles and physiological roles.[2][3] The heteromeric α4β2* nAChR (where * indicates the potential presence of other subunits) is the most abundant subtype in the mammalian brain and is a primary target for conditions such as nicotine addiction, Alzheimer's disease, pain, and depression.[1][4][5]

The primary challenge in nAChR drug discovery is achieving subtype selectivity.[6] Many orthosteric agonists, which bind to the same site as the endogenous neurotransmitter acetylcholine, often suffer from a lack of selectivity, leading to undesirable side effects. For instance, activity at the α3β4 subtype, common in autonomic ganglia, can cause peripheral side effects.[1] This has driven the search for novel chemical scaffolds that can be rationally modified to confer high affinity and selectivity for a desired nAChR subtype. The 1,4-diazepane ring has emerged as a particularly successful "privileged structure" in this endeavor.

The 1,4-Diazepane Scaffold: Structural & Conformational Rationale

The 1,4-diazepane is a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. Its utility in medicinal chemistry stems from a unique combination of structural rigidity and conformational flexibility.

Key Attributes:

-

Conformational Flexibility: Unlike more rigid six-membered rings (piperazines), the seven-membered diazepine ring can adopt several low-energy conformations, most notably twist-boat and chair forms.[7] This flexibility allows ligands incorporating this scaffold to adapt their three-dimensional shape to fit optimally within the complex topography of the nAChR binding site.[8][9]

-

Defined Vectorial Presentation of Substituents: The two nitrogen atoms serve as key anchor points for chemical modifications. One nitrogen is typically used to attach a pharmacophoric element that mimics the cationic amine of acetylcholine (e.g., a pyridine ring), while the other can be substituted to fine-tune physicochemical properties or introduce additional interactions with the receptor.

-

Scaffold Rigidity: While conformationally flexible, the ring itself provides a stable framework that holds key interacting groups in a specific spatial orientation, which is crucial for high-affinity binding.

Caption: Core structure and key features of the 1,4-diazepane scaffold.

Role in nAChR Ligand Design: Structure-Activity Relationships (SAR)

The 1,4-diazepane scaffold has been masterfully exploited to generate highly potent and selective α4β2 nAChR ligands. The prototypical example is 1-(pyridin-3-yl)-1,4-diazepane (NS3531) , a potent α4β2 agonist.[1][4] SAR studies on this and related compounds have revealed several key principles:

-

The Pyridyl Moiety: The 3-pyridyl group attached to one of the nitrogens is a crucial pharmacophore. Its nitrogen atom acts as a hydrogen bond acceptor, mimicking the carbonyl oxygen of acetylcholine, while the ring itself engages in favorable van der Waals or π-π interactions within the receptor's aromatic box.[4]

-

The Second Nitrogen (N4): The free secondary amine at the N4 position is critical for high affinity. Its protonated form at physiological pH likely serves as the cationic center, analogous to the quaternary ammonium group of acetylcholine.[4][10]

-

N-Methylation: Adding a methyl group to the N4 position consistently leads to a significant drop in binding affinity for α4β2 receptors, highlighting the importance of the N-H bond for interaction, possibly as a hydrogen bond donor.[1]

-

-

Ring Substitutions: Incorporating side chains onto the carbon backbone of the diazepane ring can dramatically enhance subtype selectivity.

-

Adding cyclopropane- or isoxazole-containing side chains to the 5-position of 1-(pyridin-3-yl)-1,4-diazepane retains high potency at α4β2 receptors while virtually eliminating affinity for α3β4 and α7 subtypes.[1] This modification results in selectivity ratios (>10,000-fold for α4β2 over α3β4), which is essential for minimizing potential peripheral side effects.[1]

-

Quantitative Data Summary

The following table summarizes binding affinity (Ki) and functional potency (EC50) data for key 1,4-diazepane-based ligands, illustrating the SAR principles discussed.

| Compound ID | Core Structure | Key Substitutions | α4β2 Ki (nM) | α3β4 Ki (nM) | α4β2 EC50 (nM) | Reference |

| 7 (NS3531) | 1-(pyridin-3-yl)-1,4-diazepane | Unsubstituted | 0.7 | >10,000 | 21 | [1] |

| 21 | 1-(pyridin-3-yl)-1,4-diazepane | 5-(cyclopropylmethoxy) | 0.5 | >10,000 | 15 | [1] |

| 22 | 1-(pyridin-3-yl)-1,4-diazepane | 5-(cyclopropylmethoxy), N⁴-methyl | 10.3 | >10,000 | >10,000 | [1] |

| 30 | 1-(pyridin-3-yl)-1,4-diazepane | 5-(isoxazol-5-ylmethoxy) | 1.1 | >10,000 | 50 | [1] |

| 31 | 1-(pyridin-3-yl)-1,4-diazepane | 5-(isoxazol-5-ylmethoxy), N⁴-methyl | 69.3 | >10,000 | >10,000 | [1] |

Data is derived from competitive binding assays using [³H]cytisine and functional ⁸⁶Rb⁺ ion flux assays.[1]

Experimental Workflow: From Synthesis to Pharmacological Characterization

The development of novel 1,4-diazepane ligands follows a structured, multi-stage process of chemical synthesis and biological evaluation.

General Synthetic Strategy

The synthesis of N-aryl-1,4-diazepanes often involves a multi-step sequence. A representative, conceptual workflow is shown below. The causality behind this approach is the need to build the heterocyclic core and then selectively functionalize the two distinct nitrogen atoms.

Caption: Standard workflow for the pharmacological evaluation of novel ligands.

Conclusion and Future Directions

The 1,4-diazepane ring is a validated and highly effective scaffold in the design of nAChR ligands. Its inherent conformational flexibility, combined with the two strategically positioned nitrogen atoms, provides a framework that can be precisely decorated to achieve exceptional potency and, most importantly, subtype selectivity for the α4β2 receptor. The ability to introduce substitutions that sterically hinder binding at off-target subtypes like α3β4 is a key advantage for developing CNS therapeutics with improved safety profiles. [1] Future research will likely focus on:

-

Exploring Novel Substitutions: Investigating a wider array of substituents on the diazepane carbon backbone to further refine selectivity, potentially targeting specific α4β2 stoichiometries ((α4)₂(β2)₃ vs (α4)₃(β2)₂).

-

Allosteric Modulation: Adapting the 1,4-diazepane scaffold to design allosteric modulators, which bind to sites distinct from the acetylcholine binding site and offer a more nuanced way to control receptor function. [3]* PET Ligand Development: Incorporating positron-emitting isotopes into highly selective 1,4-diazepane ligands to create PET tracers for in-vivo imaging of nAChR density in health and disease.

By continuing to build upon the foundational SAR knowledge of this remarkable scaffold, researchers are well-positioned to develop the next generation of nAChR-targeted therapeutics for complex neurological disorders.

References

-

Gao, Y., et al. (2017). Synthesis and Biological Evaluation of Novel Hybrids of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists. ACS Chemical Neuroscience. Available at: [Link]

-

Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry. Available at: [Link]

-

Sternbach, L. H. (1971). 1,4-benzodiazepines. Chemistry and some aspects of the structure-activity relationship. Angewandte Chemie International Edition in English. Available at: [Link]

-

Cox, E. D., et al. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Blount, J. F., et al. (1983). Quinazolines and 1,4-benzodiazepines. 92. Conformational recognition of the receptor by 1,4-benzodiazepines. Molecular Pharmacology. Available at: [Link]

-

Borea, P. A., Gilli, G., & Bertolasi, V. (1987). Structure-Activity Relationships at the Benzodiazepine Receptor. In: Receptor-Receptor Interactions. Available at: [Link]

-

Peters, D., et al. (2006). New Ligands with Affinity for the α4β2 Subtype of Nicotinic Acetylcholine Receptors. Synthesis, Receptor Binding, and 3D-QSAR Modeling. Journal of Medicinal Chemistry. Available at: [Link]

-

Iacovelli, L., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. ResearchGate. Available at: [Link]

-

Harpsøe, K., et al. (2019). A Pharmacophore for Drugs Targeting the α4α4 Binding Site of the (α4)3(β2)2 Nicotinic Acetylcholine Receptor. Molecular Pharmacology. Available at: [Link]

-

Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. ResearchGate. Available at: [Link]

-

Yenugonda, V. M., et al. (2013). Design, synthesis and discovery of picomolar selective α4β2 nicotinic acetylcholine receptor ligands. Journal of Medicinal Chemistry. Available at: [Link]

-

Fitos, I., et al. (2007). Conformation selectivity in the binding of diazepam and analogues to alpha1-acid glycoprotein. Journal of Peptide Science. Available at: [Link]

-

Khan, I., et al. (2017). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. Available at: [Link]

-

Kittisiriporn, A., et al. (2023). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Molecules. Available at: [Link]

-

Iacovelli, L., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. Figshare. Available at: [Link]

-

Abd-Wahab, B. A., et al. (2021). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs. ACS Chemical Neuroscience. Available at: [Link]

-

Fucile, S., et al. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences. Available at: [Link]

-

Fitos, I., et al. (2007). Conformation selectivity in the binding of diazepam and analogues to α1-acid glycoprotein. ResearchGate. Available at: [Link]

-

Saito, A., et al. (2023). Discovery and pharmacological characterization of novel positive allosteric modulators acting on skeletal muscle-type nicotinic acetylcholine receptors. Biochemical and Biophysical Research Communications. Available at: [Link]

-

Papke, R. L. (2014). Design of Ligands for the Nicotinic Acetylcholine Receptors: The Quest for Selectivity. Current Medicinal Chemistry. Available at: [Link]

Sources

- 1. Synthesis and Biological Evaluation of Novel Hybrids of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. A Pharmacophore for Drugs Targeting the α4α4 Binding Site of the (α4)3(β2)2 Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scholars@Duke publication: Design, synthesis and discovery of picomolar selective α4β2 nicotinic acetylcholine receptor ligands. [scholars.duke.edu]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quinazolines and 1,4-benzodiazepines. 92. Conformational recognition of the receptor by 1,4-benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-Activity Relationships at the Benzodiazepine Receptor | Springer Nature Experiments [experiments.springernature.com]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Buchwald-Hartwig amination protocols for pyridine-homopiperazine coupling

This guide outlines the strategic application of Buchwald-Hartwig amination protocols specifically for coupling pyridines (halides/pseudohalides) with homopiperazines (diazepanes).

This transformation is a cornerstone in medicinal chemistry for synthesizing GPCR ligands and kinase inhibitors. However, it presents a "perfect storm" of challenges: the catalyst-poisoning nature of pyridines combined with the conformational flexibility and bidentate potential of homopiperazines .

Part 1: Strategic Overview & Mechanistic Challenges

The Challenge Matrix

| Component | Key Challenge | Chemical Consequence |

| Pyridine Substrate | The pyridine nitrogen can displace phosphine ligands or form stable Pd-heterocycle complexes, arresting the catalytic cycle (Catalyst Poisoning). | |

| Homopiperazine | 7-Membered Ring Flexibility | Unlike rigid piperazines, homopiperazines have high conformational entropy. This increases the energy barrier for amine coordination and reductive elimination. |

| Selectivity | Dual Nucleophilic Sites | Unprotected homopiperazine has two secondary amines. Without protection strategies, polymerization or bis-arylation is thermodynamically favored. |

The Solution: Third-Generation Precatalysts

Traditional Pd(0) sources like

-

RuPhos Pd G4: The primary recommendation. The bulky biaryl phosphine (RuPhos) creates a protective steric pocket that prevents pyridine nitrogen coordination while facilitating the reductive elimination of the bulky diazepane.

-

LHMDS (Base): A critical tactical choice. Unlike alkoxides (

), LHMDS minimizes nucleophilic attack on sensitive pyridine substituents and can act as a soluble proton shuttle.

Part 2: Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific "trap" states where pyridine-homopiperazine couplings often fail.

Figure 1: The catalytic cycle highlighting the off-cycle resting state (Trap) caused by pyridine coordination, which requires bulky ligands like RuPhos to destabilize.

Part 3: Experimental Protocols

Protocol A: The "Standard" Robust Method

Applicability: Electron-neutral to electron-deficient pyridines coupled with N-Boc-homopiperazine. Why this works: Uses RuPhos Pd G4 for immediate active species generation and NaOtBu for rapid kinetics.

Materials

-

Substrate: Bromopyridine (1.0 equiv)[1]

-

Amine: 1-Boc-homopiperazine (1.2 equiv)

-

Catalyst: RuPhos Pd G4 (1–3 mol%)

-

Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

-

Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure

-

Preparation (In Glovebox or Schlenk Line):

-

Charge an oven-dried reaction vial equipped with a magnetic stir bar with RuPhos Pd G4, NaOtBu, and the solid Bromopyridine.

-

Note: If the pyridine is a liquid, add it after the solvent.

-

-

Solvent Addition:

-

Add anhydrous Toluene.[1] Sparging with Nitrogen/Argon for 10 minutes prior to use is recommended to remove dissolved oxygen.

-

-

Amine Addition:

-

Add 1-Boc-homopiperazine.

-

-

Reaction:

-

Seal the vial with a Teflon-lined cap.

-

Heat to 80–100 °C for 2–12 hours.

-

Monitoring: Check LCMS for consumption of the bromide.

-

-

Workup:

-

Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove Pd black and inorganic salts.

-

Concentrate in vacuo.

-

-

Purification:

-

Flash chromatography (DCM/MeOH gradient).

-

Critical: Pre-treat the silica column with 1% Et3N or use NH3-saturated MeOH if the product is basic, to prevent streaking.

-

Protocol B: The "Sensitive Substrate" Method

Applicability: Pyridines with esters, nitriles, or base-sensitive groups. Also for 2-halopyridines which are prone to chelation. Why this works: LHMDS is a milder, non-nucleophilic base. BrettPhos or RuPhos can be used here.[2]

Materials

-

Catalyst: RuPhos Pd G4 (2–5 mol%)

-

Base: LHMDS (1.0 M in THF) (2.0 equiv)

-

Solvent: THF (0.2 M)

Step-by-Step Procedure

-

Setup:

-

Charge vial with Catalyst and solid substrates.

-

Seal and purge with Argon (3x cycles).

-

-

Addition:

-

Add anhydrous THF via syringe.

-

Add LHMDS solution dropwise at Room Temperature (RT).

-

-

Reaction:

-

Heat to 65 °C . (THF reflux is mild).

-

Note: LHMDS reactions often proceed at lower temperatures due to the solubility of the base.

-

-

Quench:

-

Quench with saturated NH4Cl solution (to neutralize the silylamide).

-

Extract with EtOAc, dry over Na2SO4.

-

Part 4: Decision Tree & Troubleshooting

Use this logic flow to optimize reaction conditions if the standard protocol fails.

Figure 2: Optimization logic for selecting ligand/base combinations based on pyridine electronics and substitution patterns.

Troubleshooting Table

| Observation | Diagnosis | Remediation |

| No Conversion (SM remains) | Catalyst poisoning or Oxidative Addition failure. | Switch to BrettPhos (better for 2-substituted pyridines). Increase Temp to 110°C. |

| Protodehalogenation (Ar-H) | Switch solvent to 1,4-Dioxane or tAmylOH . Ensure solvent is anhydrous.[1] | |

| Bis-Arylation | Homopiperazine protection failed or lost. | Ensure 1-Boc-homopiperazine is high purity. Do not use unprotected diamine without 5x excess. |

| Low Yield (Sticky residue) | Product trapping on silica. | Use DCM:MeOH:NH4OH (90:9:1) eluent system. |

Part 5: References

-

RuPhos Pd G3/G4 Development:

-

Pyridine-Amine Coupling Specifics:

-

General Buchwald-Hartwig Protocol & Mechanism:

-

Base Effects (LHMDS vs NaOtBu):

-

Title: Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.

-

Source:ACS Omega (via PMC).

-

URL:[Link]

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. BrettPhos Pd G3 (98%) - Amerigo Scientific [amerigoscientific.com]

- 4. scientificlabs.com [scientificlabs.com]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. BrettPhos Pd G3 95 1470372-59-8 [sigmaaldrich.com]

- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. media.abcr.com [media.abcr.com]

- 11. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]

In Vivo Pharmacokinetic Assessment of Homopiperazine Derivatives: From Formulation to NCA

Abstract

Homopiperazine (diazepane) derivatives represent a privileged scaffold in medicinal chemistry, widely utilized in CNS agents, kinase inhibitors, and proteasome inhibitors due to their conformational flexibility and capacity for hydrogen bonding. However, the physicochemical properties inherent to this seven-membered ring—specifically its basicity (

Part 1: Pre-Clinical Formulation & Stability

The Foundation of Reproducible PK

Homopiperazines are typically dibasic. The secondary amine (if free) and the tertiary amine (if substituted) create a high-pH microenvironment. A common failure mode in PK studies is the precipitation of the free base in the intestinal lumen (pH 6-7) after oral dosing, leading to erratic bioavailability (

Formulation Decision Protocol

Do not default to DMSO. Use this logic flow to select a physiologically relevant vehicle.

Step-by-Step Formulation Strategy:

-

Solubility Screen: Measure kinetic solubility in PBS (pH 7.4) and SGF (Simulated Gastric Fluid, pH 1.2).

-

Insight: Homopiperazines often dissolve well in SGF but crash out in PBS.

-

-

Salt Selection: If the free base is an oil or hygroscopic solid (common with homopiperazines), generate a hydrochloride or fumarate salt to stabilize the crystal lattice and improve dissolution.

-

Vehicle Selection:

-

Tier 1 (Ideal): 50 mM Citrate Buffer (pH 4.0). Maintains solubility of the basic nitrogen.

-

Tier 2 (For Lipophilic Derivatives): 10% HP-

-CD (Hydroxypropyl-beta-cyclodextrin) in saline. The cyclodextrin cavity encapsulates the lipophilic tail while the hydroxyls interact with water, preventing precipitation without affecting membrane permeability. -

Tier 3 (Rescue): 5% DMSO / 5% Solutol HS 15 / 90% Saline. Use only if Tier 1/2 fail, as surfactants can inhibit P-gp, artificially enhancing brain penetration.

-

Part 2: In Vivo Study Design & Surgical Preparation

Minimizing Physiological Noise

For homopiperazine derivatives, particularly those targeting the CNS, stress-induced changes in blood flow can alter distribution. Therefore, Jugular Vein Cannulated (JVC) rats are the mandatory standard, not an option.

Experimental Protocol

Subject: Male Sprague-Dawley Rats (250-300g), double-cannulated (JVC for sampling, Femoral Vein for IV dosing).

Group Design:

-

Group A (IV Bolus): Dose at 1 mg/kg. Administer via Femoral Vein.

-

Group B (Oral Gavage): Dose at 5-10 mg/kg. Administer PO using Tier 1 or 2 vehicle.

Sampling Schedule (The "Diazepane" Schedule): Homopiperazines often exhibit a biphasic elimination profile due to deep tissue distribution (lysosomal trapping of the basic amine).

-

IV Points: Pre-dose, 2, 5, 15, 30 min (Distribution Phase); 1, 2, 4, 8, 12, 24 h (Elimination Phase).

-

PO Points: Pre-dose, 15, 30, 60 min, 2, 4, 6, 8, 12, 24 h.

-

Critical Step: Collect blood into

EDTA tubes on wet ice. Centrifuge at 4°C within 30 minutes.

Tissue Collection (Optional but Recommended):

At

-

Calculation:

(Unbound Partition Coefficient) is critical.

Part 3: Bioanalytical Method Development (LC-MS/MS)

Overcoming the "Sticky" Amine Problem

Homopiperazines are notorious for severe peak tailing on C18 columns and carryover in the LC injector due to interaction with residual silanols.

Optimized Bioanalytical Protocol

1. Sample Preparation: Protein Precipitation (PPT) Do not use Liquid-Liquid Extraction (LLE) initially; homopiperazines are often too polar to extract efficiently into hexane/ether.

-

Reagent: Acetonitrile containing 0.1% Formic Acid + Internal Standard (IS).

-

Method: Add 150

L Reagent to 50 -

Why Acid? Acidifying the crash solvent ensures the homopiperazine remains protonated and soluble, preventing co-precipitation with proteins.

2. Chromatography (The "Biphenyl" Solution) Standard C18 columns often fail to retain polar homopiperazines.

-

Column: Kinetex Biphenyl or Waters XSelect HSS T3 (2.1 x 50 mm, 2.5

m).-

Mechanism:[1] Biphenyl phases offer

-

-

-

Mobile Phase A: 0.1% Formic Acid in Water (Do not use Ammonium Acetate; high pH causes tailing).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 3 minutes.

3. Mass Spectrometry (MRM)

-

Ionization: ESI Positive mode (

). -

Transitions: Homopiperazines typically fragment by losing the ethylene bridge (

, -28 Da) or the side chain. Optimize collision energy for these specific losses.

Part 4: Data Analysis & Visualization

Workflow Logic

The following diagram illustrates the critical decision pathways for examining homopiperazine pharmacokinetics, ensuring no step is overlooked.

Caption: Integrated workflow for Homopiperazine PK, emphasizing the feedback loop between bioanalysis and formulation.

Non-Compartmental Analysis (NCA) Output

Summarize your data using the following standard table structure. For homopiperazines, pay special attention to

| Parameter | Unit | Definition & Homopiperazine Context |

| ng/mL | Peak concentration. Low | |

| h | Time to peak. Delayed | |

| h*ng/mL | Total exposure. Used to calculate Bioavailability ( | |

| L/kg | Volume of distribution. Expect >1 L/kg. Homopiperazines are basic and sequester in tissues (lysosomes). Low | |

| mL/min/kg | Clearance. High clearance (> liver blood flow) indicates extra-hepatic metabolism or renal secretion. | |

| % | Oral Bioavailability.[2][3] ( |

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[4] [Link]

-

Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility and Formulation strategies for basic amines). [Link]

-

Kiuchi, M., et al. (2013). Homopiperazine derivatives as a novel class of proteasome inhibitors. Bioorganic & Medicinal Chemistry Letters. (Demonstrates the structural application of the scaffold). [Link]

-

Gabrielsson, J., & Weiner, D. (2012). Pharmacokinetic and Pharmacodynamic Data Analysis: Concepts and Applications. (Standard text for NCA methodologies). [Link]

Sources

Electrophysiology screening of 4-Methyl-1-(3-pyridyl)-homopiperazine on Xenopus oocytes

Application Note: Electrophysiological Screening of 4-Methyl-1-(3-pyridyl)-homopiperazine on Xenopus Oocytes

Abstract & Introduction

This application note details the protocol for the electrophysiological characterization of This compound (hereafter referred to as 4M-3PH ) using the Two-Electrode Voltage Clamp (TEVC) technique in Xenopus laevis oocytes.

4M-3PH is a structural analog of established nicotinic acetylcholine receptor (nAChR) ligands. It features a 3-pyridyl "head" group—mimicking the pharmacophore of nicotine—linked to a homopiperazine (diazepane) ring. This structural expansion (compared to piperazine analogs) often alters receptor subtype selectivity, particularly between high-affinity

Objective: To determine the potency (

Mechanism of Action & Signaling Pathway

The screening strategy is based on the ligand's ability to bind the orthosteric site of the nAChR, triggering a conformational change that opens the cation-selective pore.

Figure 1: Signal transduction pathway for nAChR activation by 4M-3PH. The ligand binds to the extracellular domain, inducing pore opening and cation flux.

Materials & Reagents

Compound Preparation

-

Compound: this compound (Free base or HCl salt).

-

Stock Solution: Dissolve to 100 mM in 100% DMSO (if free base) or sterile water (if salt). Store at -20°C.

-

Working Solutions: Serial dilutions (0.1 µM – 1 mM) prepared fresh in ND96 recording buffer.

-

Note: Keep DMSO concentration <0.1% in final perfusate to avoid non-specific membrane effects.

-

Biological Materials

-

Expression System: Xenopus laevis oocytes (Stage V-VI).

-

cRNA Constructs:

-

Human

and -

Human

nAChR subunit (co-injected with chaperone RIC-3 to enhance surface expression).

-

Buffers

| Buffer | Composition | Purpose |

| OR2 (Ca-free) | 82.5 mM NaCl, 2 mM KCl, 1 mM MgCl2, 5 mM HEPES (pH 7.5) | Defolliculation (Enzymatic) |

| ND96 (Storage) | 96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, 2.5 mM Pyruvate, Gentamicin (50 µg/mL) | Oocyte Incubation |

| Recording Sol. | ND96 (without antibiotics/pyruvate) + 1 µM Atropine | TEVC Recording (Atropine blocks muscarinic responses) |

Experimental Protocol

Workflow Overview

Figure 2: Step-by-step workflow for the electrophysiological screening of 4M-3PH.

Detailed Methodology

Step 1: Oocyte Preparation & Injection

-

Isolate oocytes and remove follicular layers using Collagenase Type IA (1.5 mg/mL in OR2) for 60–90 minutes.

-

Wash 5x with ND96. Select healthy Stage V-VI oocytes.

-

Microinjection: Using a Nanoject II/III, inject 50 nL of cRNA into the vegetal pole.

- : Inject 1:1 ratio (total 5-10 ng).

- : Inject 10-20 ng cRNA + 10 ng RIC-3 cRNA.

-

Incubate at 18°C for 3–5 days to allow protein expression.

Step 2: Electrophysiology Setup (TEVC)

-

Electrodes: Pull borosilicate glass capillaries to a resistance of 0.5–2.0 MΩ when filled with 3M KCl.

-

Amplifier: Use a GeneClamp 500B or Oocyte Clamp OC-725C.

-

Chamber: Use a low-volume recording chamber (<100 µL) with laminar flow to ensure rapid solution exchange. Critical: nAChRs (especially

) desensitize rapidly; perfusion speed determines data quality.

Step 3: Screening Protocol

-

Clamp: Impale oocyte with voltage and current electrodes. Clamp membrane potential (

) at -60 mV . -

Baseline: Perfuse Recording Solution until current is stable (<10 nA drift).

-

Control Application: Apply 100 µM Acetylcholine (ACh) for 5 seconds to establish

. Wash for 3 minutes. -

Test Application: Apply 4M-3PH for 5–10 seconds.

-

Dose-Response: Apply increasing concentrations (e.g., 0.1, 1, 10, 100, 1000 µM) with 3–5 minute wash intervals between doses.

-

-

Reference Check: Re-apply 100 µM ACh at the end to correct for receptor rundown ("run-down correction").

Data Analysis & Interpretation

Quantitative Metrics

Data should be filtered (low-pass 20 Hz) and digitized (1 kHz).

| Parameter | Calculation Method | Significance |

| Peak Current ( | Max amplitude during agonist application | Raw efficacy metric. |

| Net Charge ( | Integral of current over time (Area under curve) | Better for rapidly desensitizing currents ( |

| Normalization | Eliminates variability between oocytes. | |

| Fit to Hill Equation: | Potency of 4M-3PH. |

Expected Results

-

Agonism: If 4M-3PH acts as an agonist, inward currents (downward deflection) will be observed.

-

Partial Agonism: If

of 4M-3PH is <80% of ACh, it is a partial agonist. -

Desensitization: Rapid decay of current during drug presence suggests

-like kinetics or open-channel block at high concentrations.

Troubleshooting & Expert Tips

-

Issue: High Leak Current (> -200 nA at -60 mV).

-

Cause: Oocyte damage during injection or overexpression toxicity.

-

Solution: Discard oocyte. Reduce cRNA amount or incubation time.

-

-

Issue: Variable Responses.

-

Cause: Unstable flow rate.

-

Solution: Ensure gravity feed or pump delivers exactly 2-4 mL/min. Position inflow tube close to the oocyte.

-

-

Issue: "Run-up" or "Run-down".

-

Cause: Intracellular Ca2+ accumulation or receptor internalization.

-

Solution: Increase wash time to 5 minutes. Use Ca2+-chelating buffers (BAPTA-AM injection) if studying pure channel gating without Ca2+ signaling artifacts.

-

References

-

Papke, R. L., & Papke, J. K. (2002). Comparative Pharmacology of Rat and Human alpha7 nAChR Conducted with Net Charge Analysis. British Journal of Pharmacology.

-

Dani, J. A., & Bertrand, D. (2007). Nicotinic Acetylcholine Receptors and Nicotinic Cholinergic Mechanisms of the Central Nervous System. Annual Review of Pharmacology and Toxicology.

-

Hogg, R. C., et al. (2003). Nicotinic Acetylcholine Receptors: From Structure to Brain Function. Reviews of Physiology, Biochemistry and Pharmacology.

-

Miledi, R., et al. (1989). Expression of Functional Neurotransmitter Receptors in Xenopus Oocytes. Methods in Enzymology.

Troubleshooting & Optimization

Technical Support Center: N-Methylation of 1-(3-Pyridyl)-homopiperazine

Welcome to the technical support center for the N-methylation of 1-(3-pyridyl)-homopiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic step. Here, we will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-methylation of 1-(3-pyridyl)-homopiperazine?

There are two primary, highly effective methods for this transformation: the Eschweiler-Clarke reaction and reductive amination using sodium triacetoxyborohydride.

-

Eschweiler-Clarke Reaction: This is a classic and often preferred method that uses formaldehyde as the carbon source and formic acid as the reducing agent.[1][2] A key advantage is that the reaction mechanism inherently prevents the formation of quaternary ammonium salts, stopping cleanly at the tertiary amine stage.[1][3] This is particularly important for a substrate like 1-(3-pyridyl)-homopiperazine, which has two nitrogen atoms susceptible to alkylation.

-

Reductive Amination with Sodium Triacetoxyborohydride (STAB): This modern method involves the reaction of the amine with formaldehyde to form an intermediate iminium ion, which is then reduced in situ by STAB.[4][5] STAB is a mild and selective reducing agent, well-suited for substrates with sensitive functional groups.[4][6]

Q2: Which method is better for my application?

The choice depends on your specific experimental constraints and desired outcomes. The following table provides a comparative overview:

| Feature | Eschweiler-Clarke Reaction | Reductive Amination with STAB |

| Reagents | Formaldehyde, Formic Acid | Formaldehyde, Sodium Triacetoxyborohydride (NaBH(OAc)₃) |

| Solvent | Often aqueous, or no solvent | Anhydrous aprotic solvents (e.g., DCE, THF)[4][6] |

| Key Advantage | Prevents quaternization, cost-effective, simple workup[1][7] | Very mild conditions, high selectivity, tolerates sensitive groups[4][5] |

| Potential Drawback | Requires elevated temperatures (reflux) | STAB is moisture-sensitive, higher reagent cost[6] |

| Workup | Typically involves basification and extraction | Often requires quenching and extraction |

Q3: A major concern is the quaternization of the pyridine nitrogen. How can this be avoided?

This is a critical issue when using traditional alkylating agents like methyl iodide. The pyridine nitrogen is nucleophilic and can be methylated to form an undesired pyridinium salt.[8][9]

The most effective way to prevent this side reaction is to use a reductive amination method like the Eschweiler-Clarke reaction . The mechanism proceeds through the formation of an iminium ion at the more basic homopiperazine nitrogen, followed by reduction.[1][10] It is impossible for the tertiary amine product or the pyridine ring to form an iminium ion with formaldehyde, thus preventing further methylation or quaternization.[1]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments.

Problem: Low or No Conversion to the N-methylated Product

Low yield is a common frustration. A systematic approach is required to diagnose the root cause.

Visual Troubleshooting Workflow

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Causes and Solutions

-

Cause 1: Reagent Quality and Stoichiometry

-

Explanation: The Eschweiler-Clarke reaction is driven by an excess of both formaldehyde and formic acid.[1][11] Formaldehyde solutions can degrade over time, and formic acid can absorb water.

-

Solution: Use a fresh, unopened bottle of formaldehyde (typically 37% in water) and formic acid (≥95% purity). Ensure you are using at least 2-3 molar equivalents of each reagent relative to the starting amine.

-

-

Cause 2: Inadequate Temperature

-

Explanation: The reaction requires sufficient thermal energy to drive the formation of the iminium intermediate and the subsequent hydride transfer from formate, which involves the release of CO2 gas.[1]

-

Solution: Ensure the reaction mixture is maintained at a vigorous reflux (typically 100-110°C) for the duration of the reaction (usually 4-12 hours).

-

-

Cause 3: Incomplete Reaction

-

Explanation: The reaction may be slower than anticipated.

-

Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable mobile phase would be a polar system like Dichloromethane:Methanol (9:1) with 1% ammonium hydroxide to prevent streaking. The product should have a slightly higher Rf than the starting material. If the reaction stalls, consider adding more formaldehyde and formic acid.

-

Problem: Difficulty in Product Purification

Even with a high-yielding reaction, purification can be challenging due to the similar properties of the starting material and product.

-

Cause 1: Similar Polarity

-

Explanation: The starting secondary amine and the product tertiary amine have very similar polarities, making separation by standard silica gel chromatography difficult.

-

Solution 1: Acid/Base Extraction: After the reaction, make the solution strongly basic (pH > 12) with NaOH or K₂CO₃ and extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine, dry it with a drying agent like Na₂SO₄, and concentrate it. This will remove any remaining formic acid and other water-soluble impurities.

-

Solution 2: Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification on a larger scale.

-

Solution 3: Salt Formation: In some cases, selective precipitation of the starting material or product as a salt (e.g., an acetate salt) can be an effective purification strategy.[12]

-

Detailed Experimental Protocols

Protocol 1: N-Methylation via Eschweiler-Clarke Reaction

This protocol is a robust and reliable method for the N-methylation of 1-(3-pyridyl)-homopiperazine.

Materials:

-

1-(3-pyridyl)-homopiperazine

-

Formaldehyde (37 wt. % in H₂O)

-

Formic Acid (≥95%)

-

Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a round-bottom flask, add 1-(3-pyridyl)-homopiperazine (1.0 eq).

-

Add formic acid (3.0 eq) to the flask. A mild exotherm may be observed.

-

Add formaldehyde solution (3.0 eq) to the flask.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (100-110°C) with vigorous stirring.

-

Monitor the reaction by TLC (e.g., 90:10:1 DCM/MeOH/NH₄OH) until the starting material is consumed (typically 4-8 hours).

-

Cool the reaction mixture to room temperature and then further cool in an ice bath.

-

Carefully basify the mixture to pH > 12 by the slow addition of 6M NaOH solution or solid K₂CO₃. Caution: This is an exothermic process and may cause splashing.

-

Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-methyl-1-(3-pyridyl)-homopiperazine.

-

Further purification can be achieved by vacuum distillation or column chromatography if necessary.

References

-

Wikipedia. Eschweiler–Clarke reaction. [Link]

- Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-218). American Chemical Society.

-

NROChemistry. (2022, May 7). Eschweiler-Clarke Reaction [Video]. YouTube. [Link]

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Biriukov, K. O., Podyacheva, E., et al. (2024). Simplified Version of The Eschweiler Clarke Reaction. Scribd. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed. [Link]

-

Chem-Station. (n.d.). Eschweiler-Clarke reaction. [Link]

-

Li, W., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. National Institutes of Health. [Link]

-

The Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

-

Li, W., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. [Link]

-

Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. [Link]

-

Damani, L. A., Crooks, P. A., & Cowan, D. A. (1982). Species variations in the N-methylation and quaternization of [14C]pyridine. PubMed. [Link]

-

Organic Chemistry. (2021, November 1). Eschweiler-Clarke Reaction Mechanism [Video]. YouTube. [Link]

-

Damani, L. A., Shaker, M. S., Crooks, P. A., Godin, C. S., & Nwosu, C. (1986). N-methylation and quaternization of pyridine in vitro by rabbit lung, liver and kidney N-methyltransferases: an S-adenosyl-L-methionine-dependent reaction. PubMed. [Link]

- Google Patents. (n.d.).

Sources

- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 2. name-reaction.com [name-reaction.com]

- 3. Eschweiler-Clarke Reaction [organic-chemistry.org]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Species variations in the N-methylation and quaternization of [14C]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-methylation and quaternization of pyridine in vitro by rabbit lung, liver and kidney N-methyltransferases: an S-adenosyl-L-methionine-dependent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. youtube.com [youtube.com]

- 12. US2919275A - Purification of piperazine - Google Patents [patents.google.com]

Stability of homopiperazine derivatives in aqueous solution for biological assays

Topic: Stability & Handling in Aqueous Solutions for Biological Assays

Introduction: The Homopiperazine Scaffold

Homopiperazine (1,4-diazepane) is a seven-membered heterocyclic ring containing two nitrogen atoms.[1][2][3][4][5] It is a homolog of piperazine but possesses distinct conformational flexibility and basicity.[6] While this scaffold is critical in drug discovery—most notably in the Rho-kinase (ROCK) inhibitor Fasudil —its physicochemical properties present unique challenges in aqueous biological assays.

Key Physicochemical Characteristics:

-

Basicity: Homopiperazines are strong bases.[6] The secondary amines typically exhibit pKa values between 10.5 and 11.0 [1].[6] At physiological pH (7.4), the ring exists predominantly in a di-cationic or mono-cationic state.

-

Reactivity: The secondary amine is nucleophilic and susceptible to N-oxidation and carbamate formation (reaction with atmospheric CO₂).[6]

-

Chelation Potential: The 1,4-diazepane motif acts as a bidentate ligand, capable of sequestering transition metals (Zn²⁺, Cu²⁺, Ni²⁺) essential for certain enzymatic assays [2].

Module 1: Solubility & Preparation

Issue: Compound precipitation upon dilution into assay buffer.

Diagnosis: Many homopiperazine derivatives are supplied as free bases or hydrophobic salts.[6] While the core ring is hydrophilic, lipophilic substituents (e.g., sulfonyl groups in Fasudil derivatives) drastically reduce water solubility. At pH 7.4, if the compound is not fully protonated or if the counter-ion is lost, "crashing out" occurs.

Troubleshooting Protocol: The "Acid-First" Solubilization

Do not attempt to dissolve hydrophobic homopiperazine derivatives directly in neutral buffer (PBS/HEPES).[6]

-

Primary Stock (DMSO): Dissolve the solid compound in anhydrous DMSO to a concentration of 10–20 mM.

-

Why? DMSO disrupts crystal lattice energy without relying on protonation.[6]

-

-

Intermediate Dilution (Acidic Step):

-

Prepare an intermediate dilution (10x of final assay concentration) in 10 mM acetic acid or 0.1 N HCl .

-

Why? This forces the homopiperazine ring into its cationic (protonated) state, which is highly water-soluble.

-

-

Final Assay Dilution:

-

Add the intermediate acid solution to your pH 7.4 assay buffer.[6]

-

Result: The high buffering capacity of the assay buffer (HEPES/Tris) will neutralize the small amount of acid, but the compound is already dispersed, preventing immediate aggregation.

-

Visualization: Solubilization Workflow

Caption: Step-by-step "Acid-First" protocol to prevent precipitation of lipophilic homopiperazine derivatives.

Module 2: Chemical Stability (Oxidation & Hydrolysis)

Issue: Sample turns yellow/brown or loses potency over 24 hours.

Diagnosis: Homopiperazines containing secondary amines are prone to N-oxidation when exposed to light and dissolved oxygen.[6] Furthermore, free amines react with atmospheric CO₂ to form carbamates, altering the compound's binding affinity.

Stability Data Summary

| Condition | Stability Estimate | Primary Degradation Mechanism |

| Powder (-20°C) | > 2 Years | Negligible (if kept dry) |

| DMSO Stock (RT) | 1–2 Weeks | Hygroscopy (absorbs water -> hydrolysis) |

| Aqueous (pH 7.4, 4°C) | ~6 Days [3] | Slow N-oxidation |

| Aqueous (pH 7.4, 37°C) | < 48 Hours [3] | Oxidation & Carbamate formation |

Troubleshooting Protocol: Preventing Oxidative Degradation

-

Degas Buffers: Vigorously degas all assay buffers (vacuum filtration or helium sparging) before adding the compound.[6]

-

Antioxidant Supplementation:

-

Add 0.5 mM TCEP or 1 mM DTT to the assay buffer.[6]

-

Note: Ensure your target protein (e.g., kinase) tolerates reducing agents.

-

-

Amber Storage: Store aqueous working solutions in amber tubes to prevent photo-catalyzed oxidation of the amine.[6]

Visualization: Degradation Pathways

Caption: Primary degradation pathways for secondary amines in aqueous solution: N-oxidation and Carbamylation.

Module 3: Biological Assay Interference